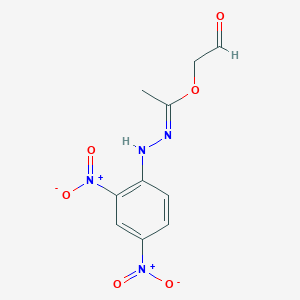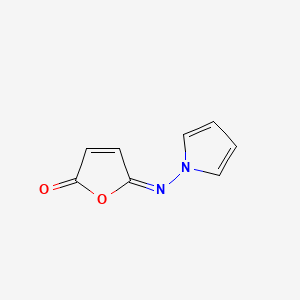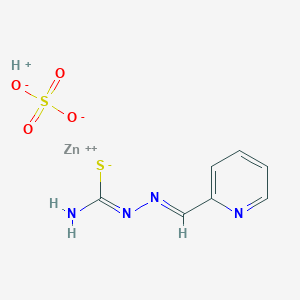
Laurate de calcium
Vue d'ensemble
Description
Calcium laurate is a calcium salt of lauric acid, a fatty acid commonly found in various natural sources such as coconut oil and palm kernel oil. It appears as a white, powdery solid with no distinct odor. This compound is known for its versatile applications in various industries, including cosmetics, pharmaceuticals, and food processing .
Applications De Recherche Scientifique
Calcium laurate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Medicine: It is used in the formulation of topical ointments and creams due to its lubricating properties.
Mécanisme D'action
Target of Action
Calcium laurate, also known as calcium dodecanoate, is a calcium salt of lauric acid . It primarily targets the skin and digestive system . In the cosmetic industry, it is used as an emulsifier, stabilizer, or lubricant . In the pharmaceutical industry, it is commonly used as a tablet and capsule coating agent .
Mode of Action
Calcium laurate interacts with its targets primarily through its surfactant properties . As a surfactant, it reduces the surface tension of a liquid, facilitating the mixing of water and oil-based ingredients . This interaction with oil molecules creates stable emulsions in food products . In the pharmaceutical industry, it may interact with certain medications, affecting their absorption or efficacy .
Biochemical Pathways
Calcium laurate has been shown to have selective bactericidal activity against Staphylococcus aureus and Propionibacterium acnes, and low bactericidal activity against Staphylococcus epidermidis . The bactericidal activity of calcium laurate is influenced by pH, with higher bactericidal activity under acidic conditions .
Pharmacokinetics
These properties include absorption in the digestive tract, distribution throughout the body, metabolism in the liver, and excretion through the kidneys .
Result of Action
The molecular and cellular effects of calcium laurate’s action are primarily related to its role as a surfactant. It facilitates the mixing of water and oil-based ingredients, creating stable emulsions in food products . It also has selective bactericidal activity against certain bacteria .
Action Environment
The action, efficacy, and stability of calcium laurate can be influenced by various environmental factors. For instance, pH has been shown to affect the bactericidal activity of calcium laurate . Additionally, physiological conditions such as pregnancy, infancy, menopause, old age, hormones, growth factors associated with calcium metabolism, diseases limiting its absorption, and intestinal microbiota can also influence the bioavailability of calcium .
Analyse Biochimique
Biochemical Properties
Calcium laurate plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to exhibit selective bactericidal activity against Staphylococcus aureus and Propionibacterium acnes, while having low bactericidal activity against Staphylococcus epidermidis . The bactericidal properties of calcium laurate are influenced by pH, with higher activity observed under acidic conditions . Calcium laurate interacts with calcium-binding proteins such as calmodulin, which regulates various cellular functions by activating enzymes like cyclic nucleotide phosphodiesterase, adenylyl cyclase, and nitric oxide synthase .
Cellular Effects
Calcium laurate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Calcium ions, which are released from calcium laurate, play a crucial role in signal transduction, affecting the electrochemical gradients between intra- and extracellular membranes, ligand binding, and enzyme activity . These calcium ions can also regulate cell proliferation by modulating nuclear calcium signaling and gene expression .
Molecular Mechanism
The molecular mechanism of calcium laurate involves its dissociation into calcium ions and lauric acid anions in aqueous environments. The calcium ions interact with various biomolecules, including calcium-binding proteins and enzymes, to exert their effects. Calcium-bound calmodulin, for example, activates enzymes such as cyclic nucleotide phosphodiesterase and adenylyl cyclase, which play essential roles in cellular signaling . Additionally, calcium ions can modulate protein phosphorylation and dephosphorylation, further influencing signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcium laurate can change over time due to factors such as stability and degradation. Studies have shown that the bactericidal activity of calcium laurate is influenced by pH, with higher activity observed under acidic conditions . Over time, the stability of calcium laurate may be affected by environmental factors, leading to changes in its bactericidal properties and overall effectiveness . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that calcium laurate can have sustained impacts on cellular processes .
Dosage Effects in Animal Models
The effects of calcium laurate vary with different dosages in animal models. At lower doses, calcium laurate may exhibit beneficial effects such as enhanced bactericidal activity and improved cellular function. At higher doses, toxic or adverse effects may be observed. Studies have shown that the bactericidal activity of calcium laurate is dose-dependent, with higher concentrations leading to increased bactericidal effects . It is essential to determine the optimal dosage to maximize the benefits while minimizing potential adverse effects.
Metabolic Pathways
Calcium laurate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Calcium ions released from calcium laurate can participate in calcium signaling pathways, such as the IP3-Ca2+ pathway and the p38-MAPK pathway, which regulate cellular metabolism and energy consumption . These pathways play crucial roles in maintaining cellular homeostasis and responding to environmental stimuli.
Transport and Distribution
Calcium laurate is transported and distributed within cells and tissues through various mechanisms. Calcium ions are moved by plasma membrane channels from tissue fluid into the cytosol of cells, where they are stored in organelles such as the endoplasmic reticulum and mitochondria . The transport of calcium ions is regulated by calcium-binding proteins and transporters, which ensure proper distribution and accumulation within cells . This transport system is essential for maintaining calcium homeostasis and supporting cellular functions.
Subcellular Localization
The subcellular localization of calcium laurate and its effects on activity or function are influenced by targeting signals and post-translational modifications. Calcium ions released from calcium laurate can be localized in specific cellular compartments, such as the nucleus, endoplasmic reticulum, and mitochondria . These ions play critical roles in regulating cellular processes, including signal transduction, gene expression, and enzyme activity . The precise localization of calcium ions is essential for their proper function and overall cellular homeostasis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium laurate can be synthesized through the direct metathesis of corresponding potassium soaps with a solution of calcium nitrate. The reaction is typically carried out at temperatures ranging from 50 to 55 degrees Celsius under vigorous stirring. The precipitated calcium laurate is then filtered and washed several times with hot conductivity water followed by alcohol .
Industrial Production Methods: In industrial settings, calcium laurate is often produced by reacting lauric acid with calcium hydroxide or calcium oxide. The reaction is carried out in an aqueous medium, and the resulting product is filtered, washed, and dried to obtain pure calcium laurate .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium laurate undergoes various chemical reactions, including:
Oxidation: Under specific conditions, calcium laurate can be oxidized to form calcium carbonate and other by-products.
Substitution: It can participate in substitution reactions where the laurate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as sodium chloride and potassium chloride are often used.
Major Products Formed:
Oxidation: Calcium carbonate and water.
Substitution: Calcium chloride and the substituted laurate compound.
Comparaison Avec Des Composés Similaires
- Calcium stearate
- Calcium palmitate
- Calcium oleate
Comparison: Calcium laurate is unique due to its specific fatty acid chain length, which imparts distinct physical and chemical properties. Compared to calcium stearate and calcium palmitate, calcium laurate has a lower melting point and higher solubility in organic solvents. This makes it more suitable for applications requiring lower processing temperatures and higher solubility .
Propriétés
IUPAC Name |
calcium;dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H24O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAAVKYLDRCDFQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46CaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
143-07-7 (Parent) | |
| Record name | Calcium dodecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30890592 | |
| Record name | Calcium dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Dodecanoic acid, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4696-56-4 | |
| Record name | Calcium dodecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium dilaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YIV695L8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-5-(1-methylthiomorpholin-1-ium-4-carbonyl)pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1243048.png)
![(2S,3S,4R,5R)-5-[6-[2-(1-cyclopentylindol-3-yl)ethylamino]purin-9-yl]-N-cyclopropyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1243050.png)
![2-(2-{2-[5-Amino-2-(4-fluoro-phenyl)-6-oxo-6H-pyrimidin-1-yl]-acetylamino}-3-phenyl-propionyl)-benzooxazole-5-carboxylic acid methyl ester](/img/structure/B1243051.png)



![N-(4-{2-[(S)-3-(6-Amino-pyridin-3-yloxy)-2-hydroxy-propylamino]-ethyl}-phenyl)-4-isopropyl-benzenesulfonamide](/img/structure/B1243060.png)
![[6-[6-[(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B1243061.png)

![[8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic Acid](/img/structure/B1243065.png)

